3-Amino-biphenyl-2-carbonitrile
Overview
Description
3-Amino-biphenyl-2-carbonitrile is an organic compound with the molecular formula C13H10N2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-Amino-biphenyl-2-carbonitrile and similar compounds often involves condensation reactions . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis
The molecular structure of 3-Amino-biphenyl-2-carbonitrile consists of a biphenyl group (two benzene rings connected by a carbon-carbon bond) with an amino group (-NH2) and a carbonitrile group (-C≡N) attached . The molecular weight of this compound is 194.23 g/mol .Scientific Research Applications
Green Chemistry and Catalysis
Tuning Ionic Liquid-Based Catalysts for CO2 Conversion : Ionic liquids, with properties like tunable structures and high thermal stability, are explored as catalysts for converting CO2 into value-added chemicals such as quinazoline-2,4(1H,3H)-diones. This conversion process is significant for strategies aimed at reducing atmospheric CO2 concentrations. The study discusses various ionic liquid catalysts and their mechanisms, highlighting the potential of these catalysts in CO2 conversion and the synthesis of valuable chemical compounds (Zhang et al., 2023).
Pharmaceutical Applications
Chlorogenic Acid (CGA) - A Pharmacological Review : While not directly related to 3-Amino-biphenyl-2-carbonitrile, this review highlights the broad therapeutic roles of chlorogenic acid, a phenolic compound, in various domains like antioxidant activity, cardioprotection, and as an anti-inflammatory agent. This review underscores the importance of natural compounds in pharmaceutical applications and their potential health benefits (Naveed et al., 2018).
Environmental Chemistry
Carbon-based Solid Acids Review : Research in green chemistry has led to the exploration of carbon materials, including carbon solid acids, for environmental and renewable energy applications. This review focuses on the synthesis, properties, and applications of carbon solid acids derived from biomass, polymers, and carbon/silica-based catalysts, illustrating the role of mesoporosity in enhancing catalytic performance (Mahajan & Gupta, 2019).
Material Science
Adsorption Mechanisms on Carbon Nanotubes : Carbon nanotubes (CNTs) are noted for their unique properties and potential applications in adsorbing organic chemicals. The review discusses the diverse adsorption mechanisms - hydrophobic interactions, pi-pi bonds, electrostatic interactions, and hydrogen bonds - affecting the adsorption of organic chemicals on CNTs. This insight is critical for understanding the environmental impact and potential applications of CNTs in water treatment and pollution control (Pan & Xing, 2008).
Safety And Hazards
properties
IUPAC Name |
2-amino-6-phenylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-12-11(7-4-8-13(12)15)10-5-2-1-3-6-10/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAIDQDTPOQJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673327 | |
Record name | 3-Amino[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-biphenyl-2-carbonitrile | |
CAS RN |
106274-68-4 | |
Record name | 3-Amino[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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